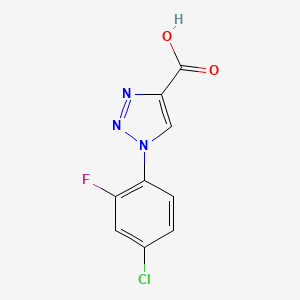
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a 1,2,3-triazole ring attached to a 4-chloro-2-fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The halogens on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar. The halogen substituents on the phenyl ring could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazole derivatives, including those related to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have attracted significant attention due to their versatile chemical properties and broad spectrum of biological activities. The synthesis of these compounds often involves eco-friendly procedures, highlighting the importance of green chemistry in modern synthetic methodologies. Advances in triazole synthesis emphasize the development of novel triazoles with improved selectivity, yield, and environmental sustainability. These compounds are investigated for their potential in drug development, showcasing their relevance in creating new pharmaceuticals and therapeutic agents (Ferreira et al., 2013; de Souza et al., 2019).
Biological Activities and Pharmaceutical Applications
The biological activities of triazole derivatives span antimicrobial, antifungal, and anticorrosive properties. Their utility as corrosion inhibitors for metal surfaces in aggressive media is particularly noted, demonstrating the chemical versatility and practical applications of these compounds in industrial settings. This attribute is essential for developing new materials and protective agents in various industries (Hrimla et al., 2021).
Environmental Impact and Sustainability
Research into the environmental implications and degradation pathways of polyfluoroalkyl chemicals, which may relate to the broader family of compounds including triazole derivatives, underscores the need for sustainable chemical practices. Studies focus on microbial degradation as a mechanism to address the persistence of harmful chemicals in the environment, pointing towards the necessity for compounds that balance utility with environmental stewardship (Liu & Avendaño, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVWLFYEOZWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1414734.png)
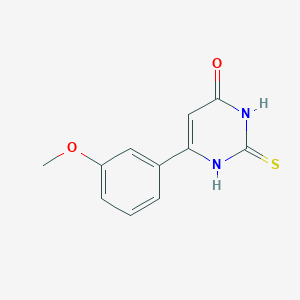
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

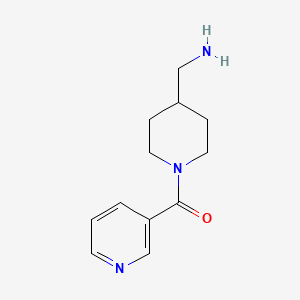
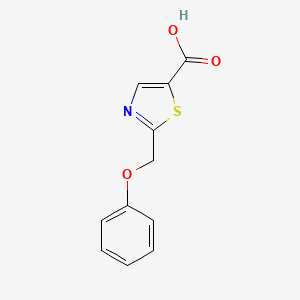
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
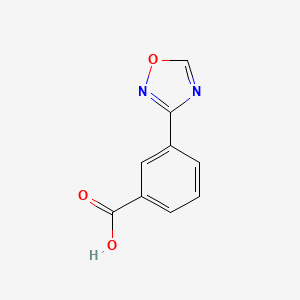
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
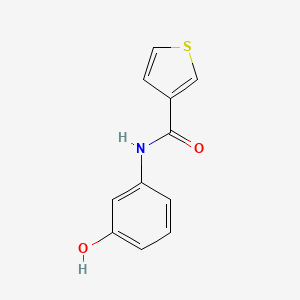
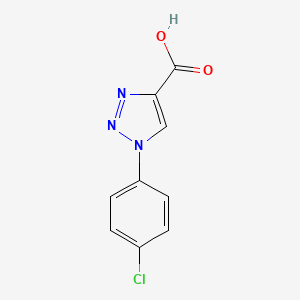
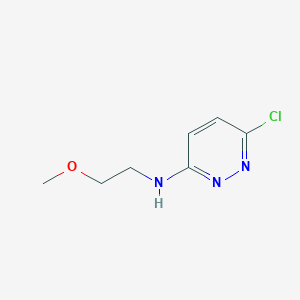
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)